8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID
Overview
Description
8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a tribenzo-dioxocine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the tribenzo-dioxocine core This core can be synthesized through a series of condensation reactions involving aromatic aldehydes and ketones
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Electrophilic substitution reactions may involve reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: Its potential as a therapeutic agent could be explored, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID involves its interaction with specific molecular targets. The nitroanilino group may interact with enzymes or receptors, modulating their activity. The tribenzo-dioxocine core could facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
8-[(4-FLUOROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID: This compound has a similar structure but with a fluorine atom instead of a nitro group.
8-[(4-NITROPHENYL)AMINO]CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID: Similar structure with a different substitution pattern on the aromatic ring.
Uniqueness
The presence of the 3-nitroanilino group in 8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID provides unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
12-[(3-nitrophenyl)carbamoyl]-8,15-dioxatetracyclo[14.4.0.02,7.09,14]icosa-1(20),2,4,6,9(14),10,12,16,18-nonaene-11-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O7/c29-25(27-15-6-5-7-16(12-15)28(32)33)19-13-23-24(14-20(19)26(30)31)35-22-11-4-2-9-18(22)17-8-1-3-10-21(17)34-23/h1-14H,(H,27,29)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDLIKPEIIXKPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3OC4=C(O2)C=C(C(=C4)C(=O)O)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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